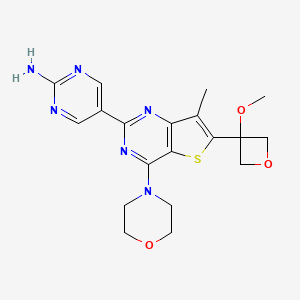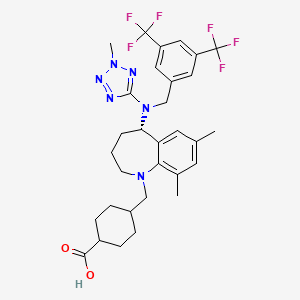
FR179642
説明
FR179642は、エキノカンジン系に属する抗真菌薬ミカファンギン合成における重要な中間体化合物です . 構造的に類似した抗真菌性リポペプチドFR901379の環状ペプチド核として役立ちます . この化合物は、真菌感染症の治療における役割で知られており、医薬品化学の分野で重要な分子となっています。
科学的研究の応用
FR179642 has several scientific research applications:
作用機序
FR179642は、真菌細胞壁の合成に必要な酵素である1,3-β-グルカンシンターゼを阻害するミカファンギンの前駆体として作用することで効果を発揮します . この阻害は、細胞壁の形成を妨げ、真菌細胞の死につながります . 関与する分子標的および経路には、環状ペプチド核およびエキノカンジン様抗真菌性リポペプチド構造が含まれます .
類似化合物の比較
This compoundは、ミカファンギン合成における中間体としての特定の役割により、他の類似化合物とは異なります。類似の化合物には以下が含まれます。
FR901379: This compoundが由来する親化合物.
ミカファンギン: This compoundを使用して合成された最終的な抗真菌製品.
その他のエキノカンジン: カスポファンギンやアニデュラファンギンなど、エキノカンジン系に属しますが、構造と合成経路が異なる化合物.
生化学分析
Biochemical Properties
This enzyme deacylates the acyl side chain of FR901379 to yield FR179642 . The interaction between this compound and this enzyme is crucial for the synthesis of Micafungin .
Cellular Effects
As an intermediate in the synthesis of Micafungin, it plays a crucial role in the production of this antifungal agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cyclic lipopeptide acylase . This enzyme deacylates the acyl side chain of FR901379, yielding this compound . This process is a key step in the synthesis of Micafungin .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound used as a key intermediate in the synthesis of Micafungin .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of Micafungin . It is produced through the deacylation of the acyl side chain of FR901379 by cyclic lipopeptide acylase .
Subcellular Localization
As an intermediate in the synthesis of Micafungin, it is likely to be found in the locations where this synthesis occurs .
準備方法
FR179642の調製は、主にFR901379の脱アシル化に焦点を当て、いくつかの段階を伴います。以下に詳細な合成経路を示します。
発酵: プロセスは、FR901379脱アシル化酵素を得るために、放線菌属ウタエンシス菌の発酵から始まります.
化学反応の分析
FR179642は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、一般的な還元剤を使用して、化合物の還元形を生成することができます。
置換: 置換反応は、ハロゲンやアルキル基などの試薬を使用して、ある官能基を別の官能基と置き換えることを伴います。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
This compoundは、いくつかの科学研究に適用されています。
類似化合物との比較
FR179642 is unique compared to other similar compounds due to its specific role as an intermediate in the synthesis of Micafungin. Similar compounds include:
FR901379: The parent compound from which this compound is derived.
Micafungin: The final antifungal product synthesized using this compound.
Other Echinocandins: Compounds like Caspofungin and Anidulafungin, which also belong to the echinocandin class but have different structures and synthesis pathways.
These compounds share similar antifungal properties but differ in their chemical structures and specific applications .
特性
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMOOBOFFUBHZ-CPYYHODSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168110-44-9 | |
| Record name | FR-179642 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FR-179642 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using macroporous resin in the extraction of FR179642?
A1: The research paper highlights the use of macroporous resin for the adsorption and desorption of this compound from the fermentation broth of Coleophoma sp. []. This method offers a significant advantage as it simplifies the extraction process and makes it suitable for industrial-scale production. Macroporous resins are known for their high binding capacity and selectivity, contributing to a more efficient purification process.
Q2: How does reverse-phase packing material contribute to obtaining high-purity this compound?
A2: Following the initial extraction using macroporous resin, the crude extract of this compound undergoes further purification using reverse-phase packing material for chromatography []. This technique separates compounds based on their different affinities for the stationary phase (packing material) and the mobile phase (solvent). The specific interaction of this compound with the chosen reverse-phase packing material enables its effective separation from other compounds in the crude extract, resulting in a high-purity product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)













